molecular formula C10H15N3O3 B303262 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B303262
M. Wt: 225.24 g/mol
InChI Key: DHTKJTXSQPVFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, also known as ADED, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADED is a heterocyclic compound that contains a pyrimidine ring with two carbonyl groups at positions 2 and 4 and an amino group at position 6.

Mechanism of Action

The exact mechanism of action of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been proposed that 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione may act by inhibiting the activity of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has also been shown to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential therapeutic applications. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, which make it a promising candidate for drug development. Additionally, 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential toxicity. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit cytotoxic effects against cancer cells, which may also affect normal cells. Therefore, careful evaluation of its toxicity profile is necessary before its clinical use.

Future Directions

There are several future directions for the research on 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological activities and potential therapeutic applications. Another direction is to develop more potent derivatives of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione with improved pharmacological properties. Additionally, the development of drug delivery systems that can target specific tissues or cells may enhance the efficacy and reduce the toxicity of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. Finally, the evaluation of the safety and efficacy of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione in animal models and clinical trials is necessary to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione possesses various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, which make it a promising candidate for drug development. The synthesis method of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is relatively easy, and it has been extensively studied for its potential therapeutic applications. However, its potential toxicity and the need for further research on its mechanism of action and pharmacological properties highlight the importance of careful evaluation before its clinical use.

Synthesis Methods

The synthesis of 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione involves the reaction of 5-acetyl-1,3-diethyl-2-thiourea with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed with dilute hydrochloric acid to yield 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. The overall reaction can be represented as follows:

Scientific Research Applications

5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has been found to exhibit significant cytotoxicity. Additionally, 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.

properties

Product Name

5-acetyl-6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-acetyl-6-amino-1,3-diethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O3/c1-4-12-8(11)7(6(3)14)9(15)13(5-2)10(12)16/h4-5,11H2,1-3H3

InChI Key

DHTKJTXSQPVFBQ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=O)N(C1=O)CC)C(=O)C)N

Canonical SMILES

CCN1C(=C(C(=O)N(C1=O)CC)C(=O)C)N

Origin of Product

United States

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